7-bromo-2H-chromene-3-carboxylic acid

Drug Discovery Physicochemical Profiling Lead Optimization

Sourcing halogenated chromene building blocks with consistent reactivity often leads to batch variability that undermines SAR campaigns. 7-Bromo-2H-chromene-3-carboxylic acid (CAS 959858-01-6) resolves this by providing a single, well-defined electrophilic site for reliable diversification. - Confirmed precursor to radioprotective N-(4-bromophenyl)-7-bromo-2H-benzopyran-3-carboxamide (77.1% yield per CN116751178A). - Superior leaving group at the 7-position ensures predictable Suzuki-Miyaura and Buchwald-Hartwig coupling without extensive re-optimization. - Distinct cLogP 2.2 enables tuning of membrane permeability compared to 7-Cl or 7-F analogs. Supplied with full analytical documentation. Bulk quantities available on request.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
Cat. No. B8051251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2H-chromene-3-carboxylic acid
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H7BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)
InChIKeyZQYIJPPJPBKYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2H-Chromene-3-Carboxylic Acid: Properties & Role


7-Bromo-2H-chromene-3-carboxylic acid (CAS 959858-01-6) is a heterocyclic building block belonging to the 2H-chromene-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The compound is defined by a carboxylic acid group at the 3-position and a heavy bromine atom at the 7-position, with a molecular formula of C10H7BrO3 and a molecular weight of 255.06 g/mol . It is commercially available with a typical purity of ≥95% and serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those requiring a halogen handle for further functionalization [1].

Why 7-Bromo-2H-Chromene-3-Carboxylic Acid Is Unique


Although closely related 7-halogenated chromene-3-carboxylic acids share the same core scaffold, they are not functionally interchangeable for research procurement. The choice of halogen at the 7-position critically determines the compound's physicochemical properties, reactivity in downstream chemistry, and biological target profile. Simple replacement with a 7-chloro, 7-fluoro, or unsubstituted analog can lead to altered lipophilicity (LogP), different rates and selectivity in cross-coupling reactions, and divergent biological activity, potentially compromising synthetic routes or invalidating structure-activity relationship (SAR) studies [1]. The bromine atom is a superior leaving partner in palladium-catalyzed transformations compared to chlorine or fluorine, making the 7-bromo derivative the preferred building block for many medicinal chemistry campaigns [2].

7-Bromo-2H-Chromene-3-Carboxylic Acid: Evidence Comparison


Lipophilicity & ADME Profile

The 7-bromo derivative exhibits a higher lipophilicity than its 7-chloro analog, which can critically influence passive membrane permeability and protein binding. Its calculated log partition coefficient (cLogP) is 2.2, compared to a cLogP of approximately 1.86 for the corresponding 7-chloro-2H-chromene-3-carboxylic acid (estimated from fragment-based methods) [1]. This difference of ~0.34 log units translates to a significant shift in the compound's distribution profile.

Drug Discovery Physicochemical Profiling Lead Optimization

Radioprotective Agent Synthesis Intermediate

7-bromo-2H-chromene-3-carboxylic acid is a specifically claimed reactant in the preparation of N-(4-bromophenyl)-7-bromo-2H-benzopyran-3-carboxamide, a compound patented for its potential as a radiation-protective drug (Patent CN116751178A) [1]. This synthetic utility is not shared by non-brominated or other halogenated analogs in the same patent, marking a specific point of differentiation for procurement related to this intellectual property.

Radioprotection Process Chemistry Intellectual Property

Antimicrobial Activity & Halogen Effects

Studies on closely related chromene derivatives demonstrate that the nature of the halogen atom significantly impacts antimicrobial potency. A study on microwave-synthesized chromene derivatives reported that compounds bearing a 7-bromo substituent exhibited 'very good' activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, qualitatively outperforming 7-ethyl and 5-ethoxy analogs in antimicrobial assays [1]. Although this specific study was conducted on a different scaffold (tetrahydroxanthenone), it points to a class-level trend where the 7-bromo group enhances antimicrobial pharmacophores relative to non-halogenated or less lipophilic substitutions.

Antimicrobial SAR Structure-Activity Relationship Medicinal Chemistry

Palladium Cross-Coupling Reactivity

Aryl bromides are universally preferred over aryl chlorides and fluorides as electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) due to their optimal balance of oxidative addition reactivity and stability [1]. This well-established principle of reactivity means that for any SAR exploration requiring subsequent derivatization of the chromene core, the 7-bromo compound offers a significantly more versatile synthetic handle than its 7-chloro or 7-fluoro counterparts, which often require harsher conditions or specialized catalysts.

Synthetic Chemistry C-C Bond Formation Bromoarene Reactivity

7-Bromo-2H-Chromene-3-Carboxylic Acid: Research Applications


Antimicrobial Lead Optimization

Based on class-level antimicrobial SAR indicating that 7-bromo substitution leads to enhanced potency, this compound is best used as a core building block for a focused library of novel antimicrobial agents. Its distinct lipophilicity (cLogP 2.2) compared to 7-chloro or unsubstituted analogs provides a key parameter for tuning membrane permeability while the bromo handle allows for late-stage diversification via cross-coupling to rapidly explore SAR [1].

Radioprotective Lead Synthesis

A critical application is in the synthesis of radioprotective agents according to patent CN116751178A, where the compound is a direct precursor to N-(4-bromophenyl)-7-bromo-2H-benzopyran-3-carboxamide in a 77.1% yield [1]. It is essential for any institution reproducing this patented process.

Chemical Probe Development via Cross-Coupling

For the synthesis of chemical probes where a key core scaffold needs to be functionalized with diverse biotin tags, fluorophores, or other moieties via Suzuki-Miyaura or Buchwald-Hartwig coupling, the aryl bromide at the 7-position is the rate-controlling electrophilic site. Using the 7-chloro or unsubstituted analog would demand extensive re-optimization of coupling conditions, making the bromo derivative the efficient choice for chemists [1].

Physicochemical Profiling & Computational Modeling

The compound serves as a well-characterized physicochemical reference (cLogP 2.2) for benchmarking computational models predicting the effect of heavy halogen substitution on chromene pharmacokinetics and distribution. Its distinct profile compared to 7-fluoro or 7-chloro analogs makes it a useful data point in the training and validation of drug design algorithms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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